![molecular formula C11H16BNO4S B2735414 [3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid CAS No. 2377611-76-0](/img/structure/B2735414.png)
[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C11H16BNO4S This compound is notable for its boronic acid functional group, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid typically involves the following steps:
Formation of the Aryl Boronic Acid: The initial step involves the formation of the aryl boronic acid through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Introduction of the Pyrrolidine-1-sulfonyl Group: The pyrrolidine-1-sulfonyl group is introduced via a nucleophilic substitution reaction, where the aryl boronic acid reacts with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: [3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Compounds with new functional groups replacing the boronic acid group.
科学的研究の応用
Chemistry:
Suzuki-Miyaura Cross-Coupling Reactions: Used as a reagent in the formation of carbon-carbon bonds.
Synthesis of Complex Molecules: Acts as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active molecules.
Bioconjugation: Utilized in the attachment of biomolecules for various biological assays.
Industry:
Material Science: Used in the development of new materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various industrial processes.
作用機序
The mechanism of action of [3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid primarily involves its ability to form stable complexes with other molecules through its boronic acid group. This allows it to participate in various chemical reactions, such as cross-coupling reactions, where it forms carbon-carbon bonds. The pyrrolidine-1-sulfonyl group may also interact with molecular targets, enhancing the compound’s reactivity and specificity.
類似化合物との比較
Phenylboronic Acid: Lacks the pyrrolidine-1-sulfonyl group, making it less versatile.
[3-Methylphenyl]boronic Acid: Similar structure but without the sulfonyl group, affecting its reactivity.
[5-(Pyrrolidine-1-sulfonyl)phenyl]boronic Acid: Similar but lacks the methyl group, which may influence its properties.
Uniqueness:
- The combination of the boronic acid group with the pyrrolidine-1-sulfonyl group and a methyl group makes [3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid unique in its reactivity and potential applications. This unique structure allows it to participate in a wider range of chemical reactions and enhances its utility in various fields of research and industry.
特性
IUPAC Name |
(3-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c1-9-6-10(12(14)15)8-11(7-9)18(16,17)13-4-2-3-5-13/h6-8,14-15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASHSUFCVQTKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)S(=O)(=O)N2CCCC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B2735332.png)
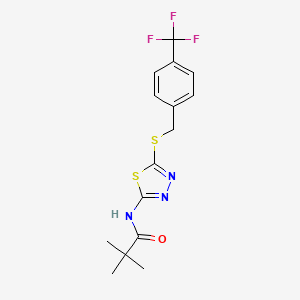
![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2735335.png)
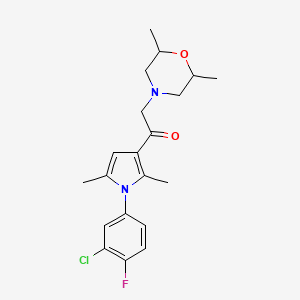
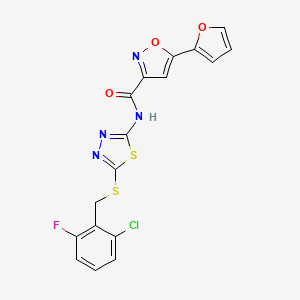
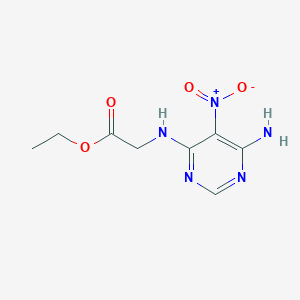
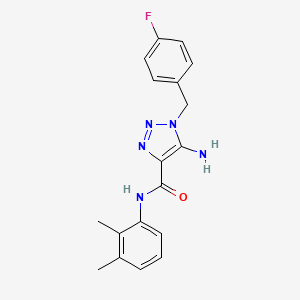
![1-(4-methoxybenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2735342.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2735346.png)
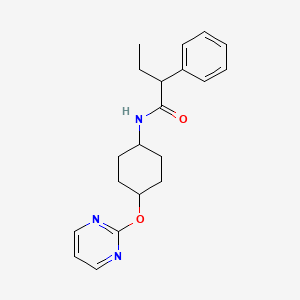
![N'-(4-carbamoylphenyl)-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2735350.png)
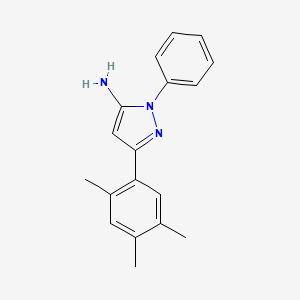
![3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2735353.png)
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzenecarboxamide](/img/structure/B2735354.png)
